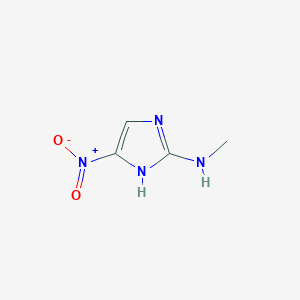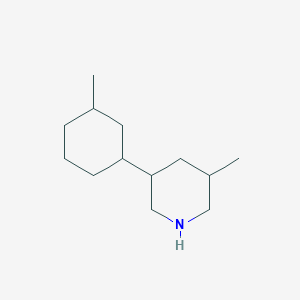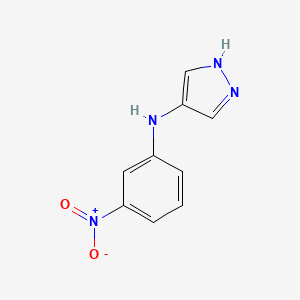![molecular formula C15H23ClO B13180145 ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13180145.png)
({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a chloromethyl group and a 5-methylhexyl group connected through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol derivatives with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl ether intermediate, which then reacts with the benzyl alcohol derivative to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and minimize by-product formation.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium azide (NaN₃), sodium thiolate (NaSR), sodium alkoxide (NaOR)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Methyl derivatives
Substitution: Azides, thiols, ethers
Applications De Recherche Scientifique
Chemistry: In chemistry, ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the construction of various functionalized compounds.
Biology: In biological research, this compound can be used to modify biomolecules through covalent attachment, aiding in the study of protein-ligand interactions and enzyme mechanisms.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism by which ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene exerts its effects involves the interaction of its functional groups with molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their activity or function. The benzene ring provides a hydrophobic interaction surface, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Benzyl Chloride: Similar in having a chloromethyl group attached to a benzene ring but lacks the 5-methylhexyl group.
Hexylbenzene: Contains a hexyl group attached to a benzene ring but lacks the chloromethyl group.
Chloromethylbenzene: Similar in having a chloromethyl group attached to a benzene ring but lacks the 5-methylhexyl group.
Uniqueness: ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene is unique due to the presence of both a chloromethyl group and a 5-methylhexyl group connected through an oxygen atom. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its simpler analogs.
Propriétés
Formule moléculaire |
C15H23ClO |
|---|---|
Poids moléculaire |
254.79 g/mol |
Nom IUPAC |
[3-(chloromethyl)-5-methylhexoxy]methylbenzene |
InChI |
InChI=1S/C15H23ClO/c1-13(2)10-15(11-16)8-9-17-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |
Clé InChI |
JGYUJYFRXBFZQT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CCOCC1=CC=CC=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


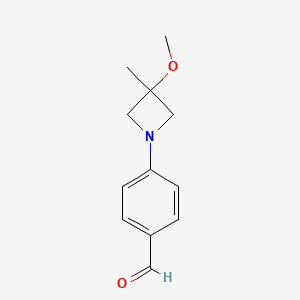
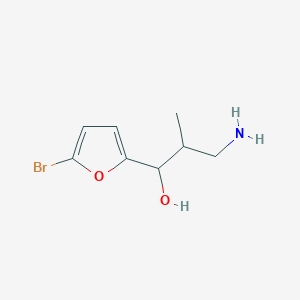
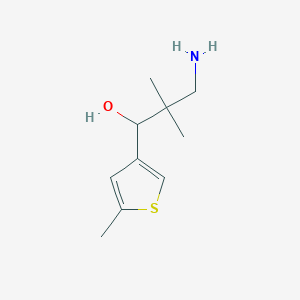
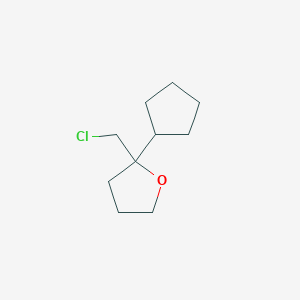

![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
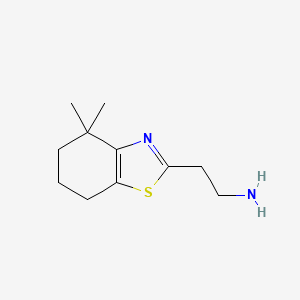



![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid](/img/structure/B13180124.png)
